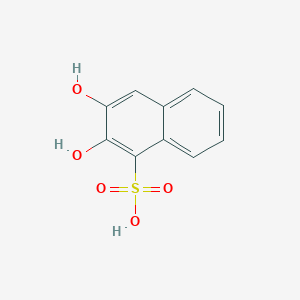
2,3-Dihydroxynaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₅S. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and one sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxynaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the caustic fusion of 3-hydroxynaphthalene-2,6-disulfonic acid, followed by treatment with dilute sulfuric acid under pressure . Another method includes the acid desulfonation of 2,3-dihydroxynaphthalene-6-sulfonic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of ionic liquid catalysts. For example, 2,3-dihydroxynaphthalene-6-sodium sulfonate can be dehydrated in the presence of an ionic liquid catalyst, such as 1-propyl sulfonic acid-3-methylimidazole dihydrogen phosphate, to yield 2,3-dihydroxynaphthalene . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2,3-Dihydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of aromatic polyamides, crown ethers, and W (VI) complexes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxynaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the sulfonic acid group can engage in ionic interactions. These properties make the compound effective in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxynaphthalene: Similar structure but lacks the sulfonic acid group.
1,8-Dihydroxynaphthalene-3,6-disulfonic acid (Chromotropic acid): Contains two sulfonic acid groups and is more sensitive as a fluorescent reagent.
2,3-Dihydroxynaphthalene-6-sulfonic acid: Another sulfonated derivative with different positional isomerism.
Uniqueness
2,3-Dihydroxynaphthalene-1-sulfonic acid is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and applications. Its ability to participate in a variety of reactions and its utility in multiple fields highlight its versatility and importance.
Properties
CAS No. |
85099-73-6 |
|---|---|
Molecular Formula |
C10H8O5S |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2,3-dihydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O5S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5,11-12H,(H,13,14,15) |
InChI Key |
OGSZAQASQUXQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



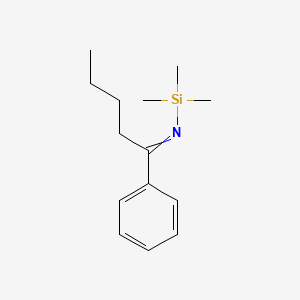
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)

![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
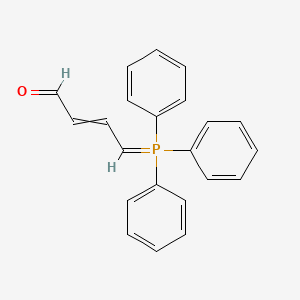
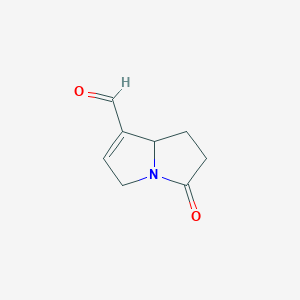
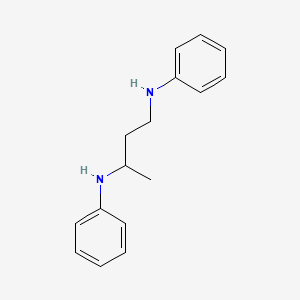


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

